molecular formula C17H27N3O2 B1508638 tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate CAS No. 1041399-53-4

tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate

Cat. No.: B1508638
CAS No.: 1041399-53-4
M. Wt: 305.4 g/mol
InChI Key: XTHMJGXGVURWCJ-OAHLLOKOSA-N
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Description

tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate is an intricate organic compound belonging to the class of piperazines. Piperazines are a well-known category in organic chemistry for their wide applications in medicinal chemistry, particularly in pharmaceuticals.

Properties

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-9-19(15(11-18)13-20)12-14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHMJGXGVURWCJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725478
Record name tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041399-53-4
Record name tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate involves multiple steps, typically beginning with the synthesis of the piperazine core. This can be achieved through the cyclization of appropriate diamines or the reaction of ethylene diamine with various reagents. The this compound is then synthesized by introducing a benzyl group and an aminomethyl group through established organic synthesis methods. The tert-butyl ester protection group is crucial for maintaining the compound's stability during the synthesis process.

Industrial Production Methods

In an industrial context, the large-scale synthesis of this compound involves optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalytic systems and continuous flow reactors to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine on the piperazine ring. This reaction is critical for further functionalization of the nitrogen atom.

Reaction Conditions Yield Reference
Trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1), 2 h, RT60–90%

The mechanism involves protonation of the carbonyl oxygen, followed by elimination of isobutylene and CO₂ to yield the free amine . This step is essential for subsequent alkylation or acylation reactions at the piperazine nitrogen.

Functionalization of the Aminomethyl Group

The primary amine in the aminomethyl side chain undergoes typical nucleophilic reactions:

Acylation

Reaction with acyl chlorrides or activated esters forms stable amides:

  • Example : Acetylation with acetic anhydride in dichloromethane (DCM) at 0°C to RT .

Reagent Product Application
Acetic anhydrideN-acetylated derivativeBioactivity modulation

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of NaBH₃CN or BH₃·THF to form secondary amines :

  • Example : Condensation with benzaldehyde followed by reduction yields N-benzyl derivatives.

Hydrogenolysis of the Benzyl Group

The benzyl substituent is removed via catalytic hydrogenation under mild conditions:

Catalyst Solvent Pressure Yield Reference
Pd/C (10%)EthanolH₂ (1 atm)85–95%

This reaction selectively cleaves the C–N bond of the benzyl group without affecting the Boc-protected amine .

Piperazine Ring Modification

After Boc deprotection, the secondary amine undergoes:

Alkylation

  • Example : Reaction with methyl iodide in THF yields N-methylpiperazine derivatives .

Carbamate Re-formation

Re-exposure to Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP) regenerates the protected amine .

Comparative Reactivity of Structural Analogues

Compound Reactivity Difference Key Reference
tert-Butyl 4-benzylpiperazine-1-carboxylateLacks aminomethyl group; reduced nucleophilicity
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateAromatic amine enables conjugation

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to TFA may degrade the piperazine backbone .

  • Oxidation : The benzyl group is susceptible to oxidation under harsh conditions (e.g., KMnO₄), forming benzoic acid derivatives .

Scientific Research Applications

tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate has extensive applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its role in cellular processes.

  • Medicine: : Explored for its potential in drug development, particularly for its piperazine core known for interacting with biological targets.

  • Industry: : Utilized in the production of various specialized materials.

Mechanism of Action

The mechanism of action for tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Its piperazine ring facilitates binding to these targets, modulating their activity and leading to desired biological effects. The aminomethyl and benzyl groups further influence its binding affinity and specificity, guiding the compound’s pathway through biological systems.

Comparison with Similar Compounds

Compared to other piperazine derivatives, tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate stands out due to its unique combination of functional groups that offer a versatile platform for further modifications. Similar compounds include:

  • (R)-3-(aminomethyl)piperazine-1-carboxylate

  • 4-benzylpiperazine-1-carboxylate

  • tert-Butyl-4-methylpiperazine-1-carboxylate

These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Biological Activity

tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate, also known by its CAS number 947272-49-3, is a compound belonging to the piperazine family, characterized by a piperazine ring with a tert-butyl group and a benzyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 305.422 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission. The presence of the piperazine ring allows for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacological Effects :
    • Studies have shown that compounds with similar structures can influence neurotransmitter release and receptor binding, suggesting potential applications in treating neurological disorders .
  • Cytotoxicity :
    • In vitro studies have evaluated the cytotoxic effects of related piperazine derivatives on cancer cell lines. For instance, compounds structurally similar to tert-butyl (3R)-3-(aminomethyl)-4-benzylpiperazine demonstrated significant cytotoxicity against human cancer cells, indicating possible anticancer properties .
  • Anthelmintic Activity :
    • The piperazine core has been associated with anthelmintic properties, where derivatives have shown efficacy against parasitic infections by disrupting neuromuscular function in helminths .

Case Studies and Research Findings

Several studies provide insights into the biological activities of related compounds:

  • Cytotoxicity Study :
    A study on benzimidazole derivatives containing piperazine showed that certain compounds exhibited higher cytotoxicity compared to standard treatments like albendazole. These findings suggest that modifications in the piperazine structure can enhance biological activity against cancer cells .
  • Neurotoxicology Research :
    An investigation into neurotoxic effects revealed that N-benzylpiperazine derivatives could significantly elevate lactate dehydrogenase (LDH) levels in human cancer cell lines, indicating cellular damage and potential neurotoxic effects. This highlights the need for careful evaluation of piperazine derivatives in therapeutic contexts .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObservationsReference
SL-3111NeuropharmacologyHigh-affinity delta-opioid receptor agonist
BenzimidazoleCytotoxicityHigher activity than albendazole in cancer cells
N-BenzylpiperazineNeurotoxicityIncreased LDH release in LN-18 cell model

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate
Reactant of Route 2
tert-Butyl (3R)-3-(aminomethyl)-4-benzylpiperazine-1-carboxylate

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